molecular formula C8H14O4 B6252816 (4R)-6-methoxy-4-methyl-6-oxohexanoic acid CAS No. 71685-51-3

(4R)-6-methoxy-4-methyl-6-oxohexanoic acid

Cat. No. B6252816
CAS RN: 71685-51-3
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4R)-6-methoxy-4-methyl-6-oxohexanoic acid” is a chemical compound with the CAS Number: 71685-51-3 . It has a molecular weight of 174.2 . This compound is also known as 4M-statin and is a natural product isolated from the culture filtrate of Streptomyces sp. MJ7363. It has gained significant scientific interest due to its potential therapeutic applications in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is ®-6-methoxy-4-methyl-6-oxohexanoic acid . The InChI code for this compound is 1S/C8H14O4/c1-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1 . The InChI key is RYVYFCYIMQBUJZ-ZCFIWIBFSA-N .

Safety and Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (4R)-6-methoxy-4-methyl-6-oxohexanoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-2-oxopentanoic acid", "methanol", "sodium hydroxide", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-oxopentanoic acid to its methyl ester by reaction with methanol and catalytic amounts of hydrochloric acid.", "Step 2: Conversion of the methyl ester to the corresponding methyl ketone by reaction with sodium hydroxide and methyl iodide.", "Step 3: Reduction of the methyl ketone to the corresponding alcohol using sodium borohydride as the reducing agent.", "Step 4: Conversion of the alcohol to the corresponding mesylate by reaction with methanesulfonyl chloride and triethylamine.", "Step 5: Conversion of the mesylate to the corresponding ether by reaction with methanol.", "Step 6: Hydrolysis of the ether to the corresponding carboxylic acid using sodium hydroxide.", "Step 7: Conversion of the carboxylic acid to the corresponding acid chloride by reaction with thionyl chloride.", "Step 8: Conversion of the acid chloride to the corresponding amide by reaction with ammonia.", "Step 9: Conversion of the amide to the corresponding acid by reaction with sodium bicarbonate and hydrochloric acid.", "Step 10: Conversion of the acid to the corresponding methyl ester by reaction with methanol and catalytic amounts of hydrochloric acid.", "Step 11: Conversion of the methyl ester to the final product, (4R)-6-methoxy-4-methyl-6-oxohexanoic acid, by reaction with sodium hydroxide and methanol." ] }

CAS RN

71685-51-3

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.